Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
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Description
Synthesis Analysis
The synthesis of triazoles often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition2. Other methods include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido3.Molecular Structure Analysis
The molecular structure of triazoles allows for a broad range of substituents, which can lead to a variety of bioactive molecules1. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines has been studied extensively4.
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their unique structure. They can react with a wide range of electrophiles and nucleophiles, allowing for the construction of diverse novel bioactive molecules1.Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole derivative would depend on its exact structure. In general, triazoles are stable compounds that can form hydrogen bonds, making them useful in a variety of chemical and biological applications4.Safety And Hazards
The safety and hazards associated with a specific triazole derivative would depend on its exact structure. Some triazoles and their derivatives have been associated with hepatotoxicity and hormonal problems, leading to a careful revision of the azole family to obtain higher efficacy with minimum side effects1.
Future Directions
The future of triazole research is promising, with many potential applications in medicinal chemistry, organocatalysis, agrochemicals, and materials science1. There is ongoing research into new synthetic methods, as well as the development of new triazole-based drugs for the treatment of various diseases4.
Please note that this information is quite general and may not apply directly to “Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate”. For more specific information, further research would be needed.
properties
IUPAC Name |
ethyl 2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-3-15(20(27)28-4-2)29-18-11-10-16-22-23-17(25(16)24-18)12-13-21-19(26)14-8-6-5-7-9-14/h5-11,15H,3-4,12-13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGVWCWFPUJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate |
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